1-Oxa-3,9-diazaspiro[5.5]undecan-2-one - 54981-11-2

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one

Catalog Number: EVT-456693
CAS Number: 54981-11-2
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is a spirocyclic compound belonging to the class of 1-oxa-4,9-diazaspiro[5.5]undecanes. This class of compounds has shown potential in various pharmacological applications, particularly as neurokinin receptor antagonists [, ].

Synthesis Analysis

While specific synthesis details for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one are limited in the provided literature, a general method for synthesizing related 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones has been described [, ]. This method emphasizes practicality and divergence, allowing for the incorporation of various substituents at the 1 and 5 positions of the spirocyclic scaffold.

Applications

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives have been explored as potential neurokinin receptor antagonists [, ]. These receptors are involved in various physiological processes, including pain transmission and inflammation. Antagonizing these receptors could offer therapeutic benefits in conditions such as chronic pain and inflammatory disorders.

9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Compound Description: This compound is identified as the most potent antihypertensive agent within the 9-(2-indol-3-ylethyl) series of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Its antihypertensive activity is primarily attributed to peripheral alpha 1-adrenoceptor blockade. []
  • Relevance: This compound shares the core 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure with the target compound, differing in the substitution at the 9-position and the presence of an oxygen atom instead of a nitrogen at the 3-position. This structural similarity suggests potential shared pharmacological properties despite different mechanisms of action. []
  • Compound Description: This series of compounds investigates the impact of alkyl group substitutions on the spirolactam ring of the core 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure. Lower alkyl groups retain antihypertensive activity comparable to the parent compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. []
  • Relevance: These compounds highlight the importance of the spirolactam ring and the impact of its substitutions on the biological activity of compounds structurally similar to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. []
  • Compound Description: This series features large alkyl or aryl groups substituted on the spirolactam ring of the core 1-oxa-4,9-diazaspiro[5.5]undecan-3-one structure. These modifications result in a substantial decrease in antihypertensive activity compared to the parent compound with a smaller 9-substituent and compounds with smaller alkyl substitutions on the spirolactam ring. []
  • Relevance: This series further emphasizes the structure-activity relationship surrounding the spirolactam ring in 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives, demonstrating that larger substituents can negatively impact activity, possibly due to steric hindrance or altered pharmacophore interactions. []

Ring-Opened Analogues of 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

  • Compound Description: These analogues retain the same functional groups as the potent antihypertensive parent compound, 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, but lack the spirocyclic structure. They exhibit significantly reduced antihypertensive activity. []
  • Relevance: This comparison underscores the crucial role of the spirocyclic structure in the biological activity of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives, suggesting that the constrained conformation of the spirocycle is essential for potent interactions with biological targets. []
  • Compound Description: This set of compounds explores diverse substitutions at the 9-position of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core. Several members of this group show significant antihypertensive activity. []
  • Relevance: These compounds illustrate the potential for diverse substitutions at the 9-position to modulate the biological activity of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one analogs. The presence of aromatic and heteroaromatic rings in these substitutions suggests potential for pi-stacking interactions with biological targets. []

2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one (IPSU)

  • Compound Description: IPSU is an orally bioavailable, brain-penetrant, selective antagonist for the orexin 2 receptor (OX2R). Studies suggest that IPSU promotes sleep primarily by increasing NREM sleep and may have less of an effect on disrupting normal sleep architecture compared to dual orexin receptor antagonists. [, ]
  • Relevance: While IPSU targets OX2R rather than displaying direct antihypertensive properties like some other listed compounds, it shares the core diazaspiro[5.5]undecan scaffold with 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. The key difference lies in the oxygen atom at position 1 of the target compound, replaced by a nitrogen bearing a 4-methoxypyrimidin-2-yl substituent in IPSU. This highlights the adaptability of this spirocyclic framework for targeting distinct therapeutic areas. [, ]

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

  • Compound Description: This series of compounds acts as dual ligands targeting both the µ-opioid receptor (MOR) as agonists and the sigma-1 receptor (σ1R) as antagonists. These derivatives show promise as potential analgesics, exhibiting potent pain-relieving effects comparable to oxycodone in preclinical models. Importantly, these compounds may induce fewer opioid-related side effects like constipation due to their dual action. []
  • Relevance: This class directly relates to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one as they share the central 1-oxa-4,9-diazaspiro[5.5]undecane core structure. Exploring substitutions at various positions within this scaffold, as seen with the placement of aryl groups at position 4, pyridyl moieties at position 4, and small alkyl groups at position 2, demonstrates how modifications can fine-tune the pharmacological profiles of these compounds. []

(R)-7-(2-(2-fluoro-5-((4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethylamino)-1-hydroxyethyl)-4- hydroxybenzo[d]thiazol-2(3H)-one

  • Compound Description: This complex molecule is investigated as a potential therapeutic for respiratory conditions like asthma. It is proposed for use in combination formulations with other drug classes, such as corticosteroids or bronchodilators, to enhance treatment efficacy. []
  • Relevance: This compound incorporates the 1-oxa-4,9-diazaspiro[5.5]undecan-9-yl moiety within its larger structure. Although not explored in isolation in the provided context, its presence suggests the potential for this specific spirocyclic system to contribute to beneficial effects in respiratory diseases. This example highlights the versatility of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold as a building block in medicinal chemistry for various therapeutic applications. []

Properties

CAS Number

54981-11-2

Product Name

1-Oxa-3,9-diazaspiro[5.5]undecan-2-one

IUPAC Name

1-oxa-3,9-diazaspiro[5.5]undecan-2-one

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c11-7-10-6-3-8(12-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)

InChI Key

KAXASJWZSSJLPG-UHFFFAOYSA-N

SMILES

C1CNCCC12CCNC(=O)O2

Canonical SMILES

C1CNCCC12CCNC(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.